molecular formula C10H13N5O B12131279 N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine

N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine

Cat. No.: B12131279
M. Wt: 219.24 g/mol
InChI Key: LENVLIGMCGROIW-UHFFFAOYSA-N
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Description

N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine typically involves the reaction of a purine derivative with a tetrahydrofuran-containing reagent. One common method is the alkylation of 6-aminopurine with tetrahydrofuran-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization would also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions would result in various substituted purine compounds.

Scientific Research Applications

N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or activation.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes, particularly those involving nucleic acid analogs and derivatives.

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in nucleic acids.

    6-Mercaptopurine: A purine analog used as a chemotherapy agent.

    Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.

Uniqueness

N-(tetrahydrofuran-2-ylmethyl)-7H-purin-6-amine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-7H-purin-6-amine

InChI

InChI=1S/C10H13N5O/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h5-7H,1-4H2,(H2,11,12,13,14,15)

InChI Key

LENVLIGMCGROIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC=NC3=C2NC=N3

Origin of Product

United States

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